molecular formula C7H9FN2O4S2 B1453960 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide CAS No. 1152501-08-0

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide

Cat. No. B1453960
M. Wt: 268.3 g/mol
InChI Key: HTSVNLSQAYWGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide is a chemical compound with the CAS number 1152501-08-0 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide is not explicitly provided in the search results .


Chemical Reactions Analysis

The specific chemical reactions involving 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide are not detailed in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide are not explicitly provided in the search results .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Sulfonamide derivatives, like 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide, fall into the larger category of polyfluoroalkyl chemicals, which have been extensively used in industrial and commercial applications due to their persistent and bioaccumulative nature. The environmental fate, microbial degradation pathways, and the transformation of these chemicals into perfluorinated carboxylic and sulfonic acids (PFCAs and PFSAs) have been a subject of study to understand their environmental impact and degradation mechanisms (Liu & Avendaño, 2013).

Sulfonamide-Based Medicinal Chemistry

Sulfonamide derivatives have played a crucial role in the treatment of infectious diseases as the first type of synthetic antimicrobial drugs. The structural modifications of classical antibacterial aminobenzenesulfonamide have led to a broad spectrum of bioactive sulfonamide derivatives with wide medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and anticonvulsant agents (Shichao et al., 2016).

Environmental and Human Health Impacts

The presence of sulfonamides in the environment and their influence on human health have been critically reviewed, highlighting the concerns related to their persistence and bioaccumulation. Sulfonamides, due to their widespread use in healthcare and veterinary medicine, have been found in the biosphere, causing changes in microbial populations that could potentially affect human health (Baran et al., 2011).

Pharmaceutical and Medicinal Significance

Sulfur (SVI)-containing motifs, including sulfonamides, have demonstrated a variety of pharmacological properties. More than 150 FDA-approved sulfur-based drugs are currently available, treating a wide range of diseases due to their antimicrobial, anti-inflammatory, antiviral, and anticancer properties (Zhao et al., 2018).

Safety And Hazards

The safety and hazards associated with 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide are not explicitly mentioned in the search results .

Future Directions

The future directions for the use and study of 3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide are not explicitly mentioned in the search results .

properties

IUPAC Name

3-fluoro-4-(methanesulfonamido)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O4S2/c1-15(11,12)10-7-3-2-5(4-6(7)8)16(9,13)14/h2-4,10H,1H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSVNLSQAYWGMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methanesulfonamidobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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